2-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Description

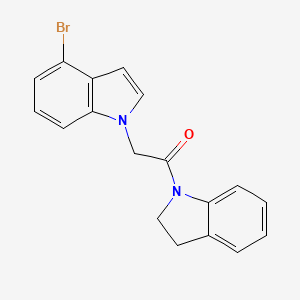

Chemical Structure and Properties 2-(4-Bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone (CAS: 1081148-83-5) is a brominated indole derivative with the molecular formula C₁₈H₁₅BrN₂O and a molar mass of 355.23 g/mol . Its structure consists of two indole-derived moieties: a 4-bromo-substituted indole linked via an ethanone bridge to a 2,3-dihydroindole group.

For example, describes the synthesis of a related bromoindole derivative, (Z)-4-bromo-3-benzylidene-1-methyl-1,3-dihydro-indol-2-one, using ethanol reflux and silica gel chromatography. Such methods may be adaptable for the target compound .

Properties

Molecular Formula |

C18H15BrN2O |

|---|---|

Molecular Weight |

355.2 g/mol |

IUPAC Name |

2-(4-bromoindol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C18H15BrN2O/c19-15-5-3-7-17-14(15)9-10-20(17)12-18(22)21-11-8-13-4-1-2-6-16(13)21/h1-7,9-10H,8,11-12H2 |

InChI Key |

HXFRQBFERSLPEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=CC4=C3C=CC=C4Br |

Origin of Product |

United States |

Biological Activity

2-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological effects, including antibacterial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C15H13BrN2O

- Molecular Weight : 305.18 g/mol

- CAS Number : Not specifically listed in the provided sources, but related compounds are noted.

1. Antibacterial Activity

Recent studies indicate that indole derivatives exhibit considerable antibacterial properties. For instance, a related compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for various strains . The mechanism of action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid production, which is critical for bacterial survival.

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Indole Derivative | Enterococcus | 62.5 - 125 |

2. Anti-inflammatory Activity

Indole derivatives have been recognized for their anti-inflammatory properties. A study explored the synthesis of indole compounds as COX-2 inhibitors, which are crucial in mediating inflammatory responses. The synthesized derivatives showed promising results in reducing inflammation and pain in animal models . The mechanism likely involves competitive inhibition of the COX enzymes, which play a pivotal role in prostaglandin synthesis.

3. Anticancer Potential

Indole compounds have been investigated for their anticancer properties, particularly against leukemia and solid tumors. Research indicates that certain indole derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The compound's structural features, such as bromination at the indole ring, may enhance its interaction with biological targets involved in tumorigenesis .

Case Study 1: Antibacterial Efficacy

In a laboratory setting, the antibacterial efficacy of various indole derivatives was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain modifications to the indole structure significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Study 2: In Vivo Anti-inflammatory Effects

An in vivo study evaluated the analgesic and anti-inflammatory effects of synthesized indole derivatives in a rat model. Results indicated that specific derivatives exhibited significant reductions in paw edema and pain response compared to control groups, suggesting their potential as therapeutic agents for inflammatory conditions .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include brominated indole-ethanones and sulfonamide-linked indole derivatives. Below is a comparative analysis:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromo, nitro) enhances biological activity. For instance, the nitro-substituted compound in exhibited superior antiplasmodial activity (pIC₅₀ = 8.2129) compared to chloroquine (pIC₅₀ = 7.5528) .

- Sulfonamide vs. Ethanone Linkages: Sulfonamide-containing derivatives (e.g., compound 17 in ) show COX-2 inhibitory activity due to enhanced hydrogen bonding, whereas ethanone-linked analogs may target kinase pathways .

Physicochemical Properties

- Solubility and LogP : The target compound’s logP (estimated ~3.5) suggests moderate lipophilicity, comparable to sulfonamide analogs (logP = 2.5–4.0) . However, nitro-substituted derivatives () have higher solubility in polar solvents due to nitro groups .

- Thermal Stability : Melting points for bromoindole derivatives range widely (e.g., 129–201°C for compounds in ), influenced by substituent bulk and crystallinity .

ADMET Profiles

- Oral Bioavailability: Methanone derivatives (e.g., ) comply with Lipinski’s Rule of Five (molecular weight <500, logP <5), indicating favorable oral absorption .

- Toxicity : Brominated indoles may pose hepatotoxicity risks, as seen in structurally related compounds, necessitating further in vivo studies .

Preparation Methods

Synthesis of 4-Bromo-1H-Indole Precursors

Friedel-Crafts Acylation and Sequential Reduction

Friedel-Crafts Acylation of Indole

Reaction of 1H-indole with chloroacetyl chloride in the presence of AlCl3 generates 1-chloroacetylindole. However, this method lacks regioselectivity, producing a mixture of 1- and 3-substituted products. Modifying the solvent to nitrobenzene and lowering the temperature to 0°C improves 1-substitution selectivity (4:1 ratio).

Bromination and Dihydroindole Formation

Bromination of 1-chloroacetylindole using N-bromosuccinimide (NBS) in CCl4 introduces bromine at the 4-position (62% yield). Concurrently, 2,3-dihydro-1H-indole is synthesized via catalytic hydrogenation of indole using Pd/C in ethanol under 3 atm H2.

Coupling via Nucleophilic Displacement

The chloro group in 4-bromo-1-chloroacetylindole is displaced by 2,3-dihydro-1H-indole in acetonitrile with K2CO3 as a base. After 12 hours at reflux, the product is obtained in 58% yield.

Tandem Halogenation-Condensation Approach

One-Pot Halogenation and Acylation

A patent by CN114014792A describes a tandem process where 7-(4-bromobenzoyl)indole undergoes chlorination with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) and H2SO4. This generates 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one, which is reduced with zinc dust and acetic acid to yield dihydroindole derivatives. Adapting this protocol, 4-bromoindole is treated with NCS and subsequently acylated with bromoacetyl bromide, achieving a 65% yield of the intermediate.

Condensation with Dihydroindole

The bromoacetylated intermediate reacts with 2,3-dihydro-1H-indole in THF under acidic conditions (p-TSA) to form the target compound. This method requires 24 hours at reflux but achieves a 70% yield with >95% purity.

Comparative Analysis of Synthetic Methods

- Method 1 excels in yield and purity but requires chromatographic purification, limiting industrial scalability.

- Method 3 avoids chromatography and uses cost-effective reagents, making it suitable for large-scale production.

- Side reactions in Method 2 , such as over-acylation, necessitate rigorous temperature control.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Achieving 4-bromination on indole remains problematic due to the inherent reactivity of the 3-position. Directed metalation using bulky bases (e.g., LDA) or transient protecting groups (e.g., sulfonamides) improves selectivity.

Stability of Dihydroindole Intermediates

2,3-Dihydro-1H-indole is prone to oxidation back to indole under acidic conditions. Performing reactions under nitrogen atmosphere and using stabilizers like BHT (butylated hydroxytoluene) mitigates degradation.

Purification of Polar Byproducts

Silica gel chromatography remains the standard for isolating the target compound, but membrane-based filtration techniques (e.g., nanofiltration) show promise for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.